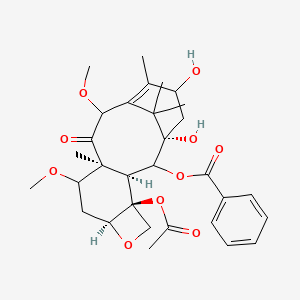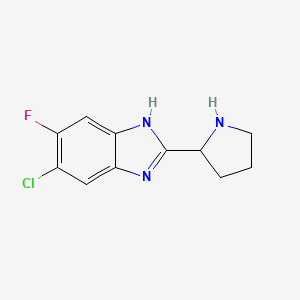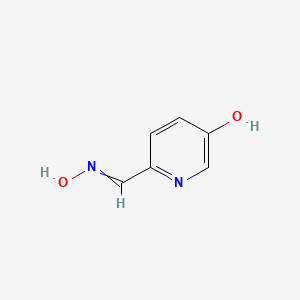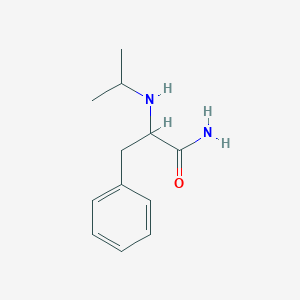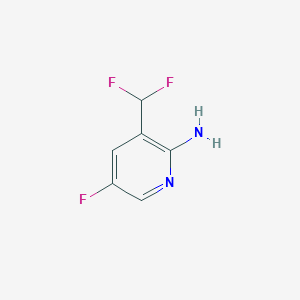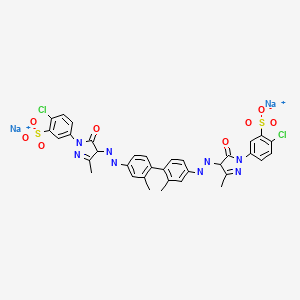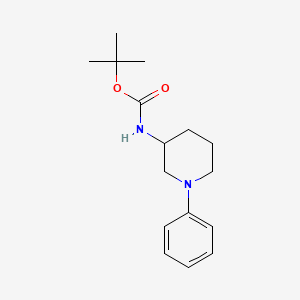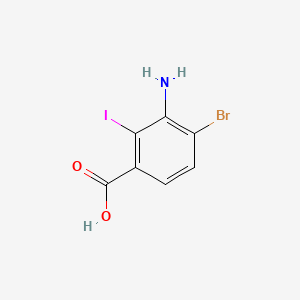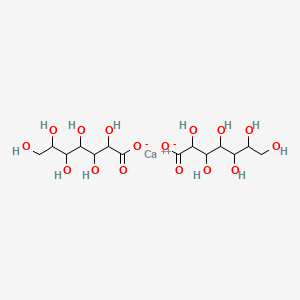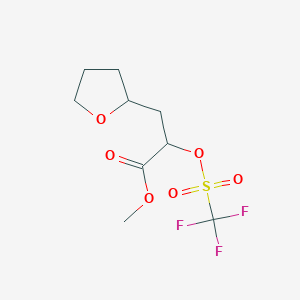
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethylsulfonyloxy group, which imparts significant reactivity and potential for diverse applications in synthetic chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of oxirane with methyl 3-hydroxy-2-(trifluoromethylsulfonyloxy)propanoate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethylsulfonyloxy group is highly reactive, allowing the compound to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to diverse effects in different systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfinyl)propanoate
- Methyl 3-(oxolan-2-yl)-2-(trifluoromethylthio)propanoate
Uniqueness
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H13F3O6S |
|---|---|
Poids moléculaire |
306.26 g/mol |
Nom IUPAC |
methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C9H13F3O6S/c1-16-8(13)7(5-6-3-2-4-17-6)18-19(14,15)9(10,11)12/h6-7H,2-5H2,1H3 |
Clé InChI |
UVBCNYPMJSSUSF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1CCCO1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


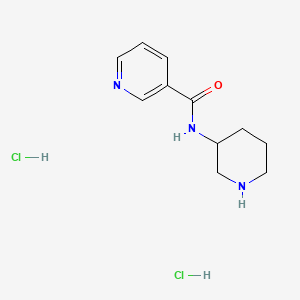
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Methoxybenzoic Acid](/img/structure/B14788252.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
